2(1H)-Pyridinone,6-(pentylthio)-(9CI)
Description
2(1H)-Pyridinone,6-(pentylthio)-(9CI) is a pyridinone derivative featuring a pentylthio (-S-C₅H₁₁) substituent at the 6-position of the pyridinone ring. Its molecular formula is C₁₀H₁₅NOS, with a molecular weight of 197.3 g/mol (calculated). Thioether-containing pyridinones are known to participate in nucleophilic substitutions and oxidation reactions, making them versatile building blocks .
Properties
CAS No. |
117765-17-0 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.296 |
IUPAC Name |
6-pentylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15NOS/c1-2-3-4-8-13-10-7-5-6-9(12)11-10/h5-7H,2-4,8H2,1H3,(H,11,12) |
InChI Key |
BBDIAFRQLKRDER-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=CC=CC(=O)N1 |
Synonyms |
2(1H)-Pyridinone,6-(pentylthio)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridinone Derivatives
Key Findings
Lipophilicity and Solubility: The pentylthio group in the target compound increases hydrophobicity (predicted logP > 3) compared to polar substituents like 4-hydroxy-5-methyl (used in drug synthesis ).
Reactivity :
- Thioether groups (e.g., pentylthio) enable participation in oxidation reactions to form sulfoxides or sulfones, expanding utility in catalysis or prodrug design. In contrast, methyl or chloro substituents favor electrophilic substitutions .
Toxicity and Safety: N-Methylpyridone exhibits moderate toxicity (LD₅₀: 421 mg/kg) and releases toxic NOx upon decomposition . The safety profile of 6-(pentylthio)-pyridinone remains unstudied but warrants caution due to structural similarities.
Applications: Hydroxy- and amino-substituted derivatives (e.g., 6-amino-4-hydroxy) are prioritized in medicinal chemistry for hydrogen-bonding interactions with biological targets . Chloro-hydrazone derivatives serve as precursors in pesticide synthesis .
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